molecular formula C20H15N3O3 B12481154 2-amino-4-(4-hydroxyphenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile

2-amino-4-(4-hydroxyphenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile

Cat. No.: B12481154
M. Wt: 345.4 g/mol
InChI Key: UIUYILNZBJRPDZ-UHFFFAOYSA-N
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Description

2-amino-4-(4-hydroxyphenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile is a heterocyclic compound with a complex structure that includes a pyranoquinoline core. This compound has garnered significant attention due to its potential pharmacological properties and diverse applications in scientific research.

Preparation Methods

The synthesis of 2-amino-4-(4-hydroxyphenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile typically involves multicomponent reactions (MCRs). One common method is the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst . The reaction conditions often include the use of organic catalysts like thiourea dioxide in aqueous media . Industrial production methods may involve similar multicomponent reactions but optimized for larger scale synthesis with considerations for cost, efficiency, and environmental impact.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols.

Scientific Research Applications

2-amino-4-(4-hydroxyphenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. In the context of corrosion inhibition, the compound adsorbs onto the metal surface, forming a protective film that prevents corrosion

Comparison with Similar Compounds

Similar compounds include other 2-amino-4-arylquinoline-3-carbonitriles and 2-amino-3-cyano-4H-chromenes . Compared to these compounds, 2-amino-4-(4-hydroxyphenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile is unique due to its specific substitution pattern and the presence of both hydroxyl and amino groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C20H15N3O3

Molecular Weight

345.4 g/mol

IUPAC Name

2-amino-4-(4-hydroxyphenyl)-6-methyl-5-oxo-4H-pyrano[3,2-c]quinoline-3-carbonitrile

InChI

InChI=1S/C20H15N3O3/c1-23-15-5-3-2-4-13(15)18-17(20(23)25)16(14(10-21)19(22)26-18)11-6-8-12(24)9-7-11/h2-9,16,24H,22H2,1H3

InChI Key

UIUYILNZBJRPDZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=C(C1=O)C(C(=C(O3)N)C#N)C4=CC=C(C=C4)O

Origin of Product

United States

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